molecular formula C9H18N2O2 B13637890 2-Amino-4-(piperidin-1-yl)butanoic acid

2-Amino-4-(piperidin-1-yl)butanoic acid

Cat. No.: B13637890
M. Wt: 186.25 g/mol
InChI Key: NVLNNZDSBOXDKB-UHFFFAOYSA-N
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Description

2-Amino-4-(piperidin-1-yl)butanoic acid ( 27268-03-7 ) is a synthetic unnatural amino acid of significant interest in pharmaceutical research and drug discovery. Its molecular formula is C9H18N2O2, with a molecular weight of 186.25 g/mol . This compound features a piperidine moiety attached to the side chain of an amino acid backbone, a structural motif that is increasingly recognized for its utility in creating innovative peptide-based therapeutics and modulating the physicochemical properties of molecules . Research Applications and Value The primary research value of this amino acid derivative lies in its potential to improve the binding affinity of polypeptides to their target molecules . The piperidine group introduces a rigid, heterocyclic amine functionality into the side chain, which can be instrumental in exploring new chemical space for drug-target interactions. It represents a class of unnatural α,β, or γ-amino acids functionalized with tertiary amines on their side-chains, which are key intermediates in the rapid and scalable synthesis of diverse compound libraries for biological screening . Furthermore, such structurally novel amino acids are pivotal in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibiting compounds, a major therapeutic class for treating type 2 diabetes . Handling and Usage This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings by qualified professionals. All necessary safety data sheets must be consulted prior to use. Unnecessary exposure should be avoided, and personal protective equipment should always be worn when handling the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-8(9(12)13)4-7-11-5-2-1-3-6-11/h8H,1-7,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLNNZDSBOXDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4 Piperidin 1 Yl Butanoic Acid and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inicj-e.orgamazonaws.comscitepress.org For 2-Amino-4-(piperidin-1-yl)butanoic acid, two primary disconnections can be envisioned, leading to distinct synthetic strategies.

A primary disconnection (Route A) breaks the C4-N bond of the piperidine (B6355638) ring, suggesting a nucleophilic substitution or reductive amination approach. This route identifies piperidine and a 4-substituted butanoic acid derivative as key precursors. A second key disconnection (Route B) at the C2-C3 bond points towards an alkylation of a glycine (B1666218) equivalent, a common strategy in amino acid synthesis.

Key Precursors Identified through Retrosynthetic Analysis:

Precursor NameChemical StructureCorresponding Synthetic Approach
PiperidineNucleophilic substitution or reductive amination
2-Amino-4-halobutanoic acid derivativeNucleophilic substitution with piperidine
4-Oxobutanoic acid derivativeReductive amination with piperidine
Chiral glycine equivalentAlkylation with a 4-(piperidin-1-yl)butyl halide
1-(4-halobutyl)piperidineElectrophile for glycine enolate alkylation

Stereoselective Synthesis Approaches for Chiral Centers

Controlling the stereochemistry at the α-carbon is crucial for the synthesis of enantiomerically pure amino acids. Several stereoselective methods can be employed for this purpose.

Chiral Auxiliary Mediated Alkylation Strategies

Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org This is a widely used and reliable method for the asymmetric synthesis of α-amino acids.

One common approach involves the use of Evans oxazolidinone auxiliaries. williams.edu An N-acylated oxazolidinone, derived from a chiral amino alcohol, can be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with a suitable electrophile, such as a 1-(4-halobutyl)piperidine, proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Finally, cleavage of the auxiliary yields the desired chiral amino acid. williams.edu

Another effective class of chiral auxiliaries is based on pseudoephedrine. Pseudoephenamine can be used to prepare chiral glycinamide (B1583983) enolates, which undergo highly diastereoselective alkylation with various electrophiles. harvard.edu

Table 1: Representative Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

Chiral AuxiliaryTypical ElectrophileDiastereomeric Excess (d.e.)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>98% york.ac.uk
(1S,2S)-PseudoephenamineMethyl iodide95% harvard.edu

Enantioselective Catalysis in Butanoic Acid and Piperidine Ring Formation

Enantioselective catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. While specific catalysts for the direct synthesis of this compound are not extensively documented, general principles of enantioselective catalysis can be applied.

For instance, the formation of the piperidine ring itself can be achieved through enantioselective hydrogenation of a corresponding pyridine (B92270) precursor using a chiral transition metal catalyst. Furthermore, phase-transfer catalysis has been employed for the asymmetric alkylation of glycine Schiff bases, providing a route to chiral α-amino acids. nih.govmdpi.comnih.govmdpi.com

Direct Synthesis Pathways

Direct synthesis pathways aim to construct the target molecule in a more convergent manner, often involving the formation of the key C-N or C-C bonds in the later stages of the synthesis.

Amine-Alkylation Reactions on Butanoic Acid Scaffolds

This approach involves the reaction of piperidine with a butanoic acid derivative already containing the α-amino group. A key precursor for this strategy is a protected 2-amino-4-halobutanoic acid. The nucleophilic substitution of the halide by piperidine would directly yield the target amino acid scaffold. The success of this reaction depends on the appropriate choice of protecting groups for the amino and carboxyl functionalities to avoid side reactions.

Alternatively, a reductive amination reaction between a protected 2-amino-4-oxobutanoic acid derivative and piperidine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), can also be employed.

Piperidine Ring Functionalization Methods

In this strategy, a pre-formed piperidine ring is functionalized with the butanoic acid moiety. This can be achieved by reacting a piperidine derivative with a suitable four-carbon electrophile. For example, the alkylation of piperidine with a protected 4-bromo-2-aminobutanoic acid ester could be a viable route.

Another approach involves the Michael addition of piperidine to a dehydroalanine (B155165) derivative. rsc.orgnih.govacs.org This reaction would form the C4-N bond and introduce the piperidine ring onto the butanoic acid backbone. Subsequent reduction of the double bond would yield the saturated amino acid. The stereochemistry of the α-carbon could be controlled by using a chiral dehydroalanine precursor or through a subsequent asymmetric reduction step.

Table 2: Summary of Synthetic Strategies

StrategyKey ReactionPrecursorsStereocontrol
Chiral Auxiliary AlkylationDiastereoselective alkylationChiral glycine equivalent, 1-(4-halobutyl)piperidineChiral auxiliary
Enantioselective CatalysisAsymmetric alkylation or hydrogenationGlycine Schiff base, pyridine derivativeChiral catalyst
Amine-AlkylationNucleophilic substitution2-Amino-4-halobutanoic acid, piperidinePre-existing chiral center
Piperidine FunctionalizationMichael additionDehydroalanine derivative, piperidineChiral substrate or asymmetric reduction

Protecting Group Strategies in Complex Syntheses

In the multistep synthesis of complex molecules like this compound and its analogues, the strategic use of protecting groups is paramount. creative-peptides.comspringernature.com These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule. creative-peptides.com The key functional groups in the target molecule that typically require protection are the α-amino group of the butanoic acid backbone and the secondary amine within the piperidine ring.

The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the orthogonality of their removal conditions. Orthogonal protecting groups can be removed selectively in the presence of each other, which is a crucial consideration in a multi-functional molecule. researchgate.net

For the α-amino group, several standard protecting groups are commonly employed in amino acid synthesis. The most prevalent are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. researchgate.net The Boc group is typically stable to a wide range of non-acidic conditions and is removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com In contrast, the Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine. researchgate.net The benzyloxycarbonyl (Cbz or Z) group is another option, often removed by catalytic hydrogenation. creative-peptides.com

The following interactive table summarizes common protecting groups that could be employed in the synthesis of this compound.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval ConditionsStability
α-Amino Grouptert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (e.g., TFA)Base, Hydrogenation
α-Amino Group9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Fmoc-ClBase (e.g., Piperidine)Acid, Hydrogenation
α-Amino GroupBenzyloxycarbonylCbz (Z)Benzyl chloroformateCatalytic HydrogenationAcid, Base
Piperidine Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA)Base, Hydrogenation
Piperidine AmineBenzyloxycarbonylCbz (Z)Benzyl chloroformateCatalytic HydrogenationAcid, Base

A plausible synthetic strategy would involve the protection of the piperidine nitrogen first, followed by the elaboration of the amino acid side chain and subsequent protection of the α-amino group. The final step would involve the deprotection of both the α-amino group and the piperidine nitrogen to yield the target compound. The specific choice and sequence of protecting group manipulation would be critical to the success of the synthesis.

Large-Scale Preparative Methodologies for Research Applications

A key aspect of developing a large-scale methodology is process optimization. This involves a thorough investigation of reaction parameters such as temperature, concentration, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. The choice of solvents is also critical; they should be effective for the reaction, easily recoverable, and have a favorable safety and environmental profile.

For the synthesis of piperidine-containing compounds, several general synthetic routes can be considered for scale-up. These include the hydrogenation of corresponding pyridine precursors, reductive amination of suitable keto-acids, or the alkylation of piperidine with a suitably functionalized four-carbon chain. nih.gov Each of these routes has its own advantages and challenges when considered for large-scale production. For instance, catalytic hydrogenation of a pyridine derivative can be highly efficient but may require specialized high-pressure equipment.

The purification of the final compound is another major consideration in large-scale preparations. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and scalable than chromatographic techniques. The development of a robust crystallization procedure is therefore a critical step in the process development.

The following table outlines key considerations for developing a large-scale preparative methodology for a research-grade compound.

ConsiderationKey Aspects
Route Selection - Atom economy- Availability and cost of starting materials- Number of synthetic steps- Overall yield
Process Optimization - Reaction conditions (temperature, pressure, concentration)- Catalyst selection and loading- Minimization of side reactions and impurities
Solvent Management - Use of safe and environmentally friendly solvents- Solvent recovery and recycling
Work-up and Purification - Development of non-chromatographic purification methods (e.g., crystallization, distillation)- Ease of product isolation
Safety and Handling - Hazard assessment of all reagents and intermediates- Implementation of appropriate safety protocols
Analytical Control - In-process controls to monitor reaction progress- Final product characterization and purity assessment

Ultimately, a successful large-scale synthesis for research applications will deliver the desired compound in the required quantity and purity, in a safe, reproducible, and economically viable manner.

Derivatization and Analog Development of 2 Amino 4 Piperidin 1 Yl Butanoic Acid

Structural Modification at the Amino Group

The primary amino group at the alpha-position is a key nucleophilic center, readily amenable to a wide range of chemical transformations. These modifications can profoundly influence the molecule's polarity, basicity, and ability to form hydrogen bonds.

N-Acylation: One of the most common modifications is N-acylation, which converts the primary amine into an amide. This transformation is typically achieved by reacting the amino acid with acylating agents such as acid chlorides, anhydrides, or activated esters under basic conditions. nih.govlonglabstanford.org Peptide coupling reagents are also extensively used to form amide bonds with a wide array of carboxylic acids. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt), facilitate the efficient and stereochemically controlled formation of N-acyl derivatives. nih.govresearchgate.netluxembourg-bio.compeptide.com This approach allows for the introduction of diverse functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems. nih.gov

N-Alkylation: Another key modification is N-alkylation, which can be achieved through methods like reductive amination. This process involves reacting the amino group with an aldehyde or ketone to form a transient imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a secondary or tertiary amine. This strategy allows for the introduction of various alkyl and arylalkyl groups, altering the steric bulk and basicity of the nitrogen atom.

Below is a table summarizing potential modifications at the amino group.

Modification TypeReagent Class ExampleResulting Functional GroupPotential Impact
N-Acylation Acetyl Chloride, Acetic AnhydrideN-acetyl amideNeutralizes charge, adds hydrogen bond acceptor
Benzoyl ChlorideN-benzoyl amideIntroduces aromatic group, increases lipophilicity
Carboxylic Acid + EDCI/HOBtN-acyl amideIntroduces diverse substituents
N-Sulfonylation Tosyl ChlorideN-tosyl sulfonamideAdds bulky, non-basic group; hydrogen bond donor
N-Alkylation Aldehyde/Ketone + NaBH(OAc)₃Secondary or Tertiary AmineModulates basicity and steric properties

Structural Modification at the Carboxylic Acid Moiety

The carboxylic acid functional group provides another critical handle for derivatization, primarily through esterification and amidation. These modifications neutralize the negative charge of the carboxylate, significantly increasing lipophilicity and potentially influencing the molecule's ability to cross cell membranes.

Esterification: Esters are commonly prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using alkyl halides with the carboxylate salt. The choice of alcohol can range from simple methanol (B129727) or ethanol (B145695) to more complex and sterically hindered alcohols, yielding a variety of ester derivatives. google.comnih.gov

Amidation: The formation of amides from the carboxylic acid is a cornerstone of medicinal chemistry. This is accomplished using peptide coupling reagents to react the carboxylic acid with a diverse set of primary or secondary amines. nih.gov A vast array of commercially available amines allows for the systematic exploration of chemical space, introducing new functional groups, charge states, and structural motifs. luxembourg-bio.comuni-kiel.de Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which are known for their high efficiency and low rates of racemization. peptide.com

The following table illustrates potential amide derivatives.

Amine Reagent ExampleCoupling ConditionsResulting Amide Derivative
BenzylamineEDCI, HOBt, DMFN-Benzyl amide
Morpholine (B109124)HATU, DIPEA, DMFMorpholinyl amide
Glycine (B1666218) methyl esterPyBOP, DIPEA, DCMDipeptide-like conjugate
AnilineDCC, DMAPN-Phenyl amide

Modifications on the Piperidine (B6355638) Ring System

The piperidine ring offers significant opportunities for structural diversification to modulate the compound's conformation and physicochemical properties.

Direct functionalization of the C-H bonds on a pre-existing piperidine ring can be challenging and often lacks regioselectivity. Therefore, a more common and controlled approach is to synthesize the desired analogs using piperidine precursors that are already substituted. nih.govnih.gov A multitude of substituted piperidines are commercially available or can be synthesized through established routes, such as the reduction of corresponding substituted pyridines. researchgate.net These pre-functionalized building blocks can then be incorporated into the butanoic acid chain. This strategy allows for precise control over the position and stereochemistry of substituents on the piperidine ring. For instance, analogs with alkyl, aryl, hydroxyl, or amino groups at the C-2, C-3, or C-4 positions of the piperidine ring can be systematically prepared. researchgate.net

A powerful strategy in analog design is "scaffold hopping," where the piperidine ring is replaced entirely with a different heterocyclic system. This can lead to significant changes in the molecule's three-dimensional shape, polarity, and metabolic stability. Potential isosteric replacements for the piperidine ring include other saturated heterocycles like morpholine, thiomorpholine, piperazine (B1678402), or pyrrolidine. googleapis.comambeed.com For example, replacing piperidine with morpholine introduces an oxygen atom, which can act as a hydrogen bond acceptor and increase hydrophilicity. Conversely, replacing it with a piperazine ring introduces an additional nitrogen atom that can be further functionalized. 5z.com This approach allows for broad exploration of the chemical space around the core amino acid structure.

Synthesis of Conjugates and Hybrid Molecules for Chemical Biology Probes

The functional handles of 2-amino-4-(piperidin-1-yl)butanoic acid make it an ideal candidate for the synthesis of molecular conjugates and chemical biology probes. nih.gov By attaching reporter groups or other bioactive molecules, these conjugates can be used to study biological pathways, identify molecular targets, or modulate biological activity. mdpi.commdpi.com

The amino or carboxylic acid groups can serve as attachment points for:

Fluorophores: Dyes such as fluorescein (B123965) or rhodamine can be attached to create fluorescent probes for use in cellular imaging and high-throughput screening assays.

Biotin (B1667282): Conjugation with biotin allows for the use of the molecule in affinity-based applications, such as protein pull-down experiments to identify binding partners.

Peptides: The molecule can be incorporated into peptide chains to create peptidomimetics with altered structural constraints and biological properties. google.com

Other Bioactive Molecules: Hybrid molecules can be created by linking the scaffold to other known drugs or pharmacophores to explore synergistic effects or multi-target engagement. researchgate.net

The table below provides examples of potential conjugates.

Conjugation PartnerAttachment SiteLinker ChemistryApplication
Fluorescein isothiocyanate (FITC) Amino groupThiourea bondFluorescent imaging probe
Biotin-NHS ester Amino groupAmide bondAffinity purification, target identification
Polyethylene Glycol (PEG) Carboxylic acid or Amino groupAmide/Ester bondImprove solubility and pharmacokinetics
Cell-penetrating peptide Carboxylic acidAmide bondEnhance cellular uptake

Generation of Compound Libraries Based on the this compound Scaffold

The this compound scaffold is exceptionally well-suited for combinatorial chemistry and the generation of large compound libraries for drug discovery screening. nih.govnih.gov The presence of three distinct points of diversity (the amino group, the carboxylic acid, and the piperidine ring) allows for a "three-dimensional" library design.

Using parallel synthesis techniques, often on a solid support, different building blocks can be systematically introduced at each position. researchgate.net For example, a library could be constructed by reacting a resin-bound scaffold with a set of diverse carboxylic acids to acylate the amino group, followed by cleavage from the resin and subsequent coupling of the scaffold's carboxylic acid with a set of diverse amines. rsc.org Further diversity can be achieved by using a collection of different substituted piperidine precursors in the initial synthesis of the scaffold itself. This combinatorial approach can rapidly generate thousands of unique, yet structurally related, compounds, enabling a comprehensive exploration of the structure-activity landscape. nih.gov

A hypothetical library design is shown below.

Diversity PointBuilding Block Set (Example)Number of Variants
R¹ (at Amino Group) 20 different acylating carboxylic acids20
R² (at Carboxylic Acid) 50 different primary/secondary amines50
R³ (on Piperidine Ring) 10 different substituted piperidine precursors10
Total Library Size 20 x 50 x 10 = 10,000 compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For a derivative of this compound, the spectrum would show distinct signals for the protons on the butanoic acid backbone and the piperidine ring. The chemical shifts (δ) are influenced by adjacent functional groups, and spin-spin coupling patterns reveal proton connectivity. For example, the proton on the alpha-carbon (C2) would typically appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (C3). researchgate.netresearchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (170-185 ppm). libretexts.org The carbons of the piperidine ring and the butanoic acid chain would appear in the aliphatic region of the spectrum. wikipedia.orgchemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR is a more specialized technique used to probe the electronic environment of nitrogen atoms. nih.gov For this compound derivatives, it can distinguish between the amino group nitrogen (α-amino) and the tertiary amine nitrogen within the piperidine ring. utexas.edu The chemical shifts of ¹⁵N are highly sensitive to protonation state, hydrogen bonding, and solvent effects, providing valuable insights into the molecule's behavior in different environments. researchgate.net The typical range for amino acid α-nitrogen is around 110-125 ppm. ualberta.ca

Table 1: Predicted NMR Chemical Shifts (δ) for this compound.
NucleusPositionPredicted Chemical Shift (ppm)Notes
¹H-COOH~11-12Broad singlet, exchangeable with D₂O
¹Hα-CH (C2)~3.5-3.8Multiplet
¹Hβ-CH₂ (C3)~1.8-2.1Multiplet
¹Hγ-CH₂ (C4)~2.4-2.7Multiplet
¹HPiperidine (α to N, C2'/C6')~2.7-2.9Multiplet nih.govchemicalbook.com
¹HPiperidine (β to N, C3'/C5')~1.5-1.7Multiplet nih.govchemicalbook.com
¹HPiperidine (γ to N, C4')~1.4-1.6Multiplet nih.govchemicalbook.com
¹³C-COOH (C1)~175-180 libretexts.org
¹³Cα-CH (C2)~55-60
¹³Cβ-CH₂ (C3)~25-30
¹³Cγ-CH₂ (C4)~58-62
¹³CPiperidine (α to N, C2'/C6')~54-57 wikipedia.org
¹³CPiperidine (β to N, C3'/C5')~25-28 wikipedia.org
¹³CPiperidine (γ to N, C4')~23-26 wikipedia.org
¹⁵Nα-NH₂~115-125Relative to NH₃ ualberta.ca
¹⁵NPiperidine NVaries with protonation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. researchgate.net Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint." For derivatives of this compound, these techniques are used to confirm the presence of key functional groups. nih.gov The carboxylic acid O-H stretch results in a very broad absorption band, while the C=O stretch gives a strong, sharp peak. vscht.czorgchemboulder.com The N-H stretching of the amino group and C-H stretching of the aliphatic chains are also readily identifiable. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch3300 - 2500Broad, Strong
N-H (Amine)Stretch3400 - 3250Medium
C-H (Aliphatic)Stretch3000 - 2850Strong
C=O (Carboxylic Acid)Stretch1725 - 1700Strong, Sharp
N-H (Amine)Bend1650 - 1580Medium
C-N (Amine)Stretch1250 - 1020Medium
C-O (Carboxylic Acid)Stretch1320 - 1210Strong orgchemboulder.com
Table 4: Representative X-ray Crystallographic Data.
ParameterExample Value
Empirical formulaC₉H₁₈N₂O₂
Crystal systemOrthorhombic rsc.org
Space groupP2₁2₁2₁ rsc.org
Unit cell dimensions (Å)a = 8.04, b = 14.28, c = 22.64 rsc.org
Volume (ų)2602.0
Z (Molecules per unit cell)4
Final R indices [I>2sigma(I)]R1 = 0.0418 rsc.org

Role in Research

Application as a Building Block in Medicinal Chemistry

The primary research application of this compound is likely as a building block in the synthesis of more complex molecules with potential therapeutic properties. Its incorporation into peptides or small molecule drug candidates could be explored to modulate their pharmacological properties. The piperidine (B6355638) moiety can introduce conformational rigidity and alter lipophilicity, which can impact a molecule's ability to cross cell membranes and interact with biological targets. nih.govnih.gov

Use as a Tool Compound in Pharmacological Studies

Derivatives of this compound could be synthesized and screened for a variety of biological activities. Given the prevalence of the piperidine motif in centrally active agents, these compounds could be investigated for their effects on the central nervous system. Additionally, they could be evaluated for antimicrobial, anticancer, or other pharmacological activities. dut.ac.zaijnrd.orgtandfonline.com

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of Analogues

Molecular modeling and docking are pivotal in predicting how a ligand, such as an analogue of 2-Amino-4-(piperidin-1-yl)butanoic acid, might interact with a biological target, typically a protein or enzyme. These methods help in screening potential drug candidates and understanding their mechanism of action.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, such as 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes, studies have investigated their interactions with receptors like the human CCR5 receptor. nih.gov These computational models, often built using homology modeling based on known structures like bovine rhodopsin, can identify the probable binding site and interaction model. nih.gov

The analysis of these docked poses reveals specific interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amino group) and acceptors (like carbonyl oxygen atoms on the protein backbone or side chains).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the piperidine (B6355638) ring) and hydrophobic pockets within the enzyme's active site. mdpi.com

Electrostatic Interactions: Involving charged groups, such as the amino acid's carboxylate and amino groups, with charged residues in the active site.

For instance, docking studies on 2,4-dioxo-4-phenylbutanoic acid analogues with the 1HZP enzyme have shown that specific substitutions can enhance binding efficiency. researchgate.net Similarly, molecular docking of other piperidine-containing compounds has helped to identify key amino acid residues within receptor binding sites that are crucial for affinity. researchgate.net The predicted binding affinities from these simulations often correlate well with experimentally determined activities, validating the reliability of the interaction model. nih.gov

Table 1: Illustrative Ligand-Protein Interactions for Piperidine-Containing Analogues
Type of InteractionLigand Moiety InvolvedPotential Protein Residue PartnerSignificance in Binding
Hydrogen BondAmino Group (-NH2)Aspartate, GlutamateAnchors the ligand in the active site.
Hydrogen BondCarboxyl Group (-COOH)Arginine, Lysine, SerineContributes to binding specificity.
Hydrophobic InteractionPiperidine RingLeucine, Isoleucine, ValineEnhances binding affinity through van der Waals forces.
Ionic InteractionProtonated Amine (-NH3+)Deprotonated Carboxylate (e.g., Asp-)Provides strong, long-range attraction.

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effect. Computational approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), are instrumental in deriving these relationships. nih.gov

For a series of related compounds, such as analogues of this compound, 3D-QSAR models are built by aligning the molecules and calculating steric and electrostatic fields around them. nih.gov These fields are then correlated with the observed biological activity. The resulting models can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Key findings from such computational SAR studies on related structures include:

Steric Factors: Contour maps might indicate that bulky substituents in certain positions enhance activity by improving hydrophobic interactions, while in other areas, they might cause steric clashes that reduce binding affinity.

Electrostatic Factors: Maps can reveal regions where electropositive or electronegative potentials are favorable for activity, guiding the placement of polar or charged functional groups.

Based on the binding conformations of antagonists within the CCR5 receptor, both CoMFA and CoMSIA have yielded statistically valid models with good predictive power for 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes. nih.gov These models provide a deeper understanding of the antagonist-receptor interactions and serve as a valuable guide for designing new, more potent compounds. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of a molecule, providing fundamental data on its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) are widely used for this purpose. biointerfaceresearch.comresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. mdpi.com It is routinely used to calculate optimized molecular geometries, electronic properties, and vibrational frequencies. biointerfaceresearch.com For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), can predict bond lengths, bond angles, and dihedral angles with high accuracy. biointerfaceresearch.comresearchgate.net

Furthermore, DFT is used to compute harmonic vibrational frequencies. biointerfaceresearch.com The calculated infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure and the nature of chemical bonds. biointerfaceresearch.com This comparison often shows good agreement between theoretical and experimental results. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: Represents the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, reflecting its nucleophilicity or basicity. youtube.comresearchgate.net A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: Is the innermost orbital that is empty of electrons. Its energy level corresponds to the molecule's ability to accept electrons, indicating its electrophilicity. youtube.comresearchgate.net A lower LUMO energy suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com This analysis helps predict how the molecule might participate in chemical reactions. youtube.com

Table 2: Interpretation of Frontier Molecular Orbital Properties
ParameterDefinitionChemical Interpretation
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital.Indicates electron-donating ability (nucleophilicity). Higher energy means a better electron donor.
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability (electrophilicity). Lower energy means a better electron acceptor.
ΔE (HOMO-LUMO Gap)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This approach provides a clear chemical picture of bonding and allows for the quantitative analysis of intramolecular and intermolecular interactions.

The core of NBO analysis involves examining the interactions between "filled" (donor) Lewis-type NBOs (such as bonds or lone pairs) and "empty" (acceptor) non-Lewis NBOs (typically antibonding orbitals). uni-muenchen.de The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de A strong interaction between a filled donor orbital and an empty acceptor orbital indicates significant electron delocalization, which contributes to the stability of the molecule. This analysis can reveal hyperconjugative effects and the nature of hydrogen bonds. researchgate.net For this compound, NBO analysis could quantify the intramolecular charge transfer and stabilizing interactions between the piperidine nitrogen's lone pair and adjacent antibonding orbitals. researchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a crucial computational method to determine the three-dimensional structures and relative stabilities of a molecule's different spatial arrangements, known as conformers. For a flexible molecule like this compound, which contains a piperidine ring and a flexible butanoic acid chain, this analysis is key to understanding its structure-activity relationships.

The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. nih.govresearchgate.netnih.govresearchgate.net For this compound, the butanoic acid substituent at the nitrogen atom can be in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

Energy minimization studies, usually performed using methods like Density Functional Theory (DFT), would be employed to identify the most stable conformers. nih.govresearchgate.net These calculations would optimize the geometry of various possible conformers and calculate their potential energies. The conformer with the lowest energy is considered the most stable and is likely the most populated conformation at equilibrium.

A systematic conformational search would involve rotating the rotatable bonds in the butanoic acid side chain to explore the potential energy surface of the molecule. The relative energies of the different conformers would be calculated to determine their population distribution according to the Boltzmann distribution.

While specific energy values for this compound are not available, a hypothetical data table from such a study would look like the following:

ConformerDihedral Angle (°Cα-Cβ)Relative Energy (kcal/mol)Population (%)
1 180 (anti)0.0075
2 60 (gauche)1.5015
3 -60 (gauche)1.5510
This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Theoretical methods can also predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum mechanical method for predicting electronic absorption spectra, such as UV-Vis spectra. mdpi.comrsc.orgmdpi.com

The TD-DFT calculation would be performed on the optimized ground-state geometry of the most stable conformer of this compound. This method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.

The calculations would likely predict electronic transitions in the ultraviolet region, typical for amino acids and saturated heterocyclic systems that lack extensive chromophores. The predicted transitions would likely be of the n → σ* or σ → σ* type, originating from the lone pairs on the nitrogen and oxygen atoms and the sigma bonds within the molecule.

The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions of UV-Vis spectra in solution, as the solvent can influence the electronic transitions. mdpi.com

A hypothetical output from a TD-DFT calculation for this compound might be presented as follows:

TransitionExcitation Wavelength (nm)Oscillator Strength (f)Major Contribution
1 2100.05n(N) → σ(C-N)
2 1950.12σ(C-C) → σ(C-N)
3 1800.08n(O) → σ*(C=O)
This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Biological Activity and Mechanistic Studies in Vitro and Cellular Contexts

Enzyme Inhibition Studies of Derived Analogues

The piperidine (B6355638) nucleus is a common scaffold in the design of enzyme inhibitors. acs.org Analogues of 2-Amino-4-(piperidin-1-yl)butanoic acid, where the core structure is incorporated into more complex molecules, have demonstrated inhibitory activity against various enzymes.

Studies on piperine, a natural product containing a piperidine ring, have shown it to be an inhibitor of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. Piperine exhibited inhibitory activity against both MAO-A and MAO-B with IC₅₀ values of 20.9 µM and 7.0 µM, respectively. nih.gov Further kinetic analysis revealed competitive inhibition, with Kᵢ values of 19.0 ± 0.9 µM for MAO-A and 3.19 ± 0.5 µM for MAO-B. nih.gov

In a different context, a series of N-(piperidine-4-yl)benzamide derivatives were evaluated for their antitumor activity, with one compound showing an IC₅₀ value of 0.25 μM against HepG2 cells. researchgate.net While these molecules are structurally more complex than this compound, these findings highlight the potential of the piperidine moiety to contribute to potent enzyme inhibition.

Table 1: Inhibitory Potency of Selected Piperidine-Containing Compounds

Compound/DerivativeTarget Enzyme/Cell LineIC₅₀Kᵢ
PiperineMAO-A20.9 µM19.0 ± 0.9 µM
PiperineMAO-B7.0 µM3.19 ± 0.5 µM
N-(piperidine-4-yl)benzamide derivativeHepG2 cells0.25 µMNot Reported

This table presents data on analogues and is for illustrative purposes, as direct data for this compound is not available.

Receptor Binding and Modulation Investigations

The piperidine scaffold is also a key pharmacophore in ligands targeting various receptors, particularly in the central nervous system.

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a target for many piperidine-containing compounds. Piperine and its derivatives have been shown to modulate GABA-A receptors. nih.gov While specific binding data for this compound on GABA receptors is not available, its structural similarity to GABA (gamma-aminobutyric acid) suggests a potential for interaction.

Derivatives containing the piperidine moiety have been extensively studied for their affinity to various receptors. For example, a series of piperidine/piperazine-based compounds were screened for their affinity to sigma receptors, which are implicated in a range of neurological functions. One potent compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, displayed a high affinity for the S1R subtype with a Kᵢ value of 3.2 nM. rsc.orgrsc.org

Furthermore, SAR studies have demonstrated that modifications to the piperidine ring can significantly influence binding affinity and selectivity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperazine (B1678402) ring with a piperidine ring was found to be a critical structural element for dual activity at both receptors. nih.gov

Table 2: Binding Affinities of Selected Piperidine-Containing Ligands

Compound/DerivativeTarget ReceptorKᵢ
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 (S1R)3.2 nM
Histamine H3/Sigma-1 Antagonist (piperidine derivative)Histamine H3 Receptor7.70 nM
Histamine H3/Sigma-1 Antagonist (piperidine derivative)Sigma-1 (S1R)3.64 nM

This table presents data on analogues and is for illustrative purposes, as direct data for this compound is not available.

Cell-Based Biological Assay Development (excluding clinical trial data)

Cell-based assays are crucial for evaluating the biological effects of compounds in a cellular context. For piperidine derivatives, a variety of cell-based assays have been employed to assess their activity. For instance, the cytotoxic activity of a series of novel N-(piperidine-4-yl)benzamide derivatives was evaluated against the HepG2 human liver cancer cell line using assays that measure cell viability and cell cycle progression. researchgate.net

In other studies, the antiproliferative properties of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands were investigated in human non-small cell lung cancer cells (A427) and human prostate cancer cells (DU145). nih.gov These assays typically involve treating the cells with the compound of interest and then measuring parameters such as cell proliferation, apoptosis, or specific signaling pathway modulation. The development of such assays would be essential to elucidate the cellular effects of this compound.

Studies on Cellular Processes (e.g., proliferation, differentiation, survival)

There are no available research articles or data detailing the effects of this compound on cellular processes such as proliferation, differentiation, or survival.

Assessment of Biological Pathways Modulation (e.g., glucose metabolism, kinase activity)

No studies were found that investigate the modulation of biological pathways, including glucose metabolism or kinase activity, by this compound.

Antimicrobial Activity Investigations (in vitro)

Evaluation against Bacterial Strains

There is no available data from in vitro studies evaluating the antibacterial activity of this compound against any bacterial strains.

Assessment against Fungal Species

There are no published findings concerning the in vitro assessment of this compound against any fungal species.

Applications in Chemical Biology and Advanced Materials Research

Utilization as Building Blocks in Organic Synthesis

The versatility of 2-Amino-4-(piperidin-1-yl)butanoic acid as a synthetic precursor is rooted in its identity as a non-canonical amino acid. This classification allows for its use in established synthetic methodologies, particularly in the construction of peptides and more complex molecular architectures.

Peptide and Peptidomimetic Synthesis

The incorporation of non-canonical amino acids is a widely employed strategy in peptide design to enhance biological activity and stability. This compound can be introduced into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. researchgate.netarizona.edu The piperidine (B6355638) moiety introduces a degree of conformational constraint, which can be beneficial for stabilizing specific secondary structures, such as β-turns, that are often crucial for biological recognition. rsc.orgresearchgate.net

In the realm of peptidomimetics, where the goal is to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, this amino acid serves as a valuable scaffold. nih.govacs.orgmdpi.com The piperidine ring can act as a surrogate for a dipeptide unit, effectively reducing the peptide character of the molecule and thereby increasing its resistance to enzymatic degradation. For instance, analogues of bioactive peptides can be synthesized where a glycine (B1666218) residue is replaced by a piperidine moiety, a strategy that has been shown to influence inhibitory activity against certain proteases. nih.gov

Table 1: Potential Modifications of this compound for Peptide Synthesis

Modification Site Type of Modification Potential Impact
α-Amino group Acylation with another amino acid Peptide bond formation
Carboxylic acid group Amidation with an amine C-terminal modification

Synthesis of Complex Bioactive Molecules

Beyond peptides, this compound is a precursor for the synthesis of a variety of complex bioactive molecules, particularly those containing heterocyclic scaffolds. ijnrd.orgmdpi.comijnrd.org The piperidine ring is a common motif in many pharmaceuticals, and its presence in this building block provides a strategic starting point for the synthesis of novel drug candidates. arizona.edunih.govthieme-connect.com The amino acid functionality allows for the coupling to other molecular fragments through amide bond formation, a robust and well-established reaction in organic synthesis. nih.gov This approach enables the construction of diverse molecular libraries for screening and optimization of biological activity. mdpi.com

Development of Chemical Probes and Research Tools

The development of fluorescent probes is crucial for visualizing and understanding biological processes. Piperidine derivatives have been successfully utilized as core structures in the design of fluorescent probes for various applications, including the detection of specific biomolecules and the imaging of cellular components. researchgate.netacs.orgnih.govrsc.orgnih.gov The piperidine nitrogen of this compound can be readily functionalized with a fluorophore, while the amino acid portion can be used to attach a targeting moiety, directing the probe to a specific protein or cellular location. The inherent structural features of the piperidine ring can also contribute to the photophysical properties of the resulting probe.

Role as Scaffolds for Exploring Structure-Function Relationships

In medicinal chemistry, a molecular scaffold is a core structure upon which various substituents can be placed to create a library of related compounds. The piperidine ring is a privileged scaffold in drug discovery, and this compound provides a chiral, functionalized version of this important structural motif. arizona.edursc.orgthieme-connect.comnih.govenamine.net By systematically modifying the substituents on the piperidine ring, as well as by extending the peptide chain from the amino and carboxyl termini, researchers can explore the structure-activity relationships (SAR) of a particular class of compounds. researchgate.netnih.gov This systematic approach is fundamental to understanding how molecular structure influences biological activity and is a key step in the optimization of lead compounds in drug discovery programs. For example, a related scaffold, 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, has been identified as a novel inhibitor of glutamine transport, highlighting the potential of such butanoic acid derivatives in targeting specific biological pathways. enamine.net

Potential in Materials Science (e.g., Non-Linear Optical Materials based on structural motifs)

The field of materials science is continuously seeking new organic molecules with interesting physical properties. Non-linear optical (NLO) materials, which can alter the properties of light passing through them, are of particular interest for applications in telecommunications and optical computing. sphinxsai.comoptica.org Amino acids and their derivatives have been investigated as potential NLO materials due to their non-centrosymmetric crystal packing, which is a prerequisite for second-order NLO activity. researchgate.netsphinxsai.comnasc.ac.in The presence of a chiral center in this compound ensures that it crystallizes in a non-centrosymmetric space group. Furthermore, the combination of the electron-donating piperidine nitrogen and the electron-withdrawing carboxylic acid group could potentially give rise to a significant molecular hyperpolarizability, a key factor for NLO activity. While experimental data on the NLO properties of this specific compound are not yet available, theoretical studies on related piperidone derivatives suggest that the piperidine ring can be part of a π-conjugated system that exhibits interesting NLO properties.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Glycine

Future Research Directions and Translational Perspectives Excluding Clinical

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 2-Amino-4-(piperidin-1-yl)butanoic acid and its analogs will likely prioritize efficiency and environmental sustainability. Current synthetic strategies for non-proteinogenic amino acids and piperidine-containing molecules can be extrapolated and improved upon for this specific compound.

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern organic synthesis. For the production of this compound, this could involve:

Biomass as a Feedstock: Utilizing renewable biomass as a starting material presents a sustainable alternative to traditional petroleum-based syntheses. researchgate.net

Carbon Dioxide Utilization: Innovative methods that incorporate CO2 as a C1 building block could offer an environmentally friendly route to the butanoic acid backbone. nih.govmedchemexpress.com

Photocatalysis: Light-mediated reactions can provide mild and efficient pathways for C-H functionalization, potentially simplifying the synthesis from readily available precursors. acs.org

Chemoenzymatic and Biocatalytic Methods: Enzymes offer unparalleled selectivity and efficiency, making them ideal for the synthesis of complex chiral molecules.

Transaminases: ω-Transaminases are powerful tools for the asymmetric synthesis of chiral amines and could be employed for the stereoselective introduction of the amino group. nih.gov

Engineered Enzymes: Directed evolution and protein engineering can be used to create bespoke enzymes with enhanced activity and specificity for the synthesis of this compound and its derivatives. acs.orgnih.gov Chemoenzymatic approaches, combining the best of traditional chemistry and biocatalysis, can lead to highly efficient and stereocontrolled synthetic routes. researchgate.netmtoz-biolabs.comfrontiersin.org

Synthetic ApproachKey AdvantagesPotential Application for this compound
Green Chemistry Reduced environmental impact, use of renewable resources.Synthesis from biomass-derived precursors or CO2 fixation.
Photocatalysis Mild reaction conditions, high efficiency.C-H functionalization of piperidine (B6355638) or butanoic acid derivatives.
Biocatalysis High stereoselectivity, mild reaction conditions.Enantioselective amination using transaminases.
Chemoenzymatic Combines the versatility of chemical synthesis with the selectivity of enzymes.Multi-step synthesis with a key enzymatic step for stereocontrol.

Exploration of Undiscovered Biological Targets and Mechanisms

The piperidine moiety is a common feature in many biologically active compounds, suggesting that this compound could interact with a range of biological targets. researchgate.netnih.govrsc.org In silico prediction tools can be utilized to identify potential protein targets for this compound. researchgate.net

Potential Target Classes:

Enzymes: Piperidine derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and farnesyltransferase. nih.govnih.govnih.govresearchgate.net The butanoic acid portion could also target enzymes involved in fatty acid metabolism.

G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is present in ligands for numerous GPCRs, such as histamine (B1213489) H3 receptors. acs.org

Ion Channels: Piperidine-containing molecules can modulate the activity of various ion channels, including sodium and calcium channels. wikipedia.org

Transporters: The amino acid backbone suggests potential interactions with amino acid transport systems.

Mechanism of Action: Future research should aim to elucidate the precise mechanism by which this compound interacts with its biological targets. This could involve competitive inhibition, allosteric modulation, or covalent modification. The presence of both a primary amine and a carboxylic acid group allows for a variety of potential interactions, including hydrogen bonding and salt bridges.

Integration with Advanced High-Throughput Screening Methodologies

To efficiently explore the biological activity of this compound and a library of its derivatives, high-throughput screening (HTS) methodologies are essential.

Library Synthesis: Combinatorial chemistry approaches can be used to generate a diverse library of analogs by modifying the piperidine ring, the butanoic acid chain, and the amino group. This allows for a systematic exploration of the structure-activity relationship (SAR).

Screening Platforms:

Target-Based Screening: Once potential biological targets are identified, HTS assays can be developed to screen for compounds that modulate the activity of these targets. This can include enzymatic assays, binding assays, and cell-based reporter assays. nih.gov

Phenotypic Screening: This approach involves screening for compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific target. nih.gov This can be particularly useful for identifying compounds with novel mechanisms of action. Libraries of non-natural amino acids are commercially available for such screening purposes. medchemexpress.com

Advanced Screening Technologies: Techniques such as affinity selection-mass spectrometry and phage display can be used to screen large libraries of compounds against specific targets. acs.orgresearchgate.net

Screening MethodDescriptionRelevance for this compound
Target-Based Measures the effect of a compound on a specific, known biological target.Screening against predicted targets like MAO or AChE.
Phenotypic Identifies compounds that produce a desired change in a cell or organism.Discovering novel biological activities and targets.
Affinity Selection-MS Uses mass spectrometry to identify compounds that bind to a target protein.Rapidly screening a library of derivatives for binding affinity.
Phage Display A genetic method for displaying peptides and proteins on the surface of bacteriophages.Identifying peptide mimics that bind to the same target.

Design and Synthesis of Next-Generation Chemical Probes

Chemical probes are essential tools for studying the biological function of proteins and other biomolecules. This compound can serve as a scaffold for the development of such probes.

Probe Design: A chemical probe based on this compound would typically consist of three components:

The recognition element: The this compound core, which provides specificity for the target.

A reporter tag: A fluorescent dye, biotin (B1667282), or a radioisotope for detection and visualization.

A reactive group (for activity-based probes): An electrophilic "warhead" that can form a covalent bond with the target protein, allowing for activity-based protein profiling (ABPP). wikipedia.orgnih.gov

Applications of Chemical Probes:

Target Identification and Validation: Probes can be used to identify the specific protein targets of this compound in a complex biological sample.

Enzyme Activity Profiling: Activity-based probes can be used to monitor the activity of specific enzymes in real-time. mtoz-biolabs.comnih.gov

Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of the target protein. Piperidine-based fluorescent probes have been developed for such applications. researchgate.netnih.gov

Stereochemical Control and Its Impact on Research Applications

This compound is a chiral molecule, existing as two enantiomers (R and S). The stereochemistry of a molecule is often critical for its biological activity, as stereoisomers can have different affinities for their targets and different metabolic fates.

Importance of Stereoisomers:

Target Binding: The three-dimensional arrangement of atoms in a molecule determines how it fits into the binding site of a protein. One enantiomer may bind with high affinity, while the other may have little or no affinity.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of a compound can be influenced by its stereochemistry.

Enantioselective Synthesis: It is crucial to develop synthetic methods that can produce each enantiomer in high purity. This can be achieved through:

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other. nih.gov

Chiral Pool Synthesis: Starting from a readily available chiral molecule.

Biocatalysis: Employing enzymes, which are inherently chiral, to perform stereoselective transformations.

Future research on this compound should involve the separate synthesis and biological evaluation of each enantiomer to fully understand the impact of stereochemistry on its activity and to identify the eutomer (the more active enantiomer).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-(piperidin-1-yl)butanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including coupling of piperidine derivatives to a butanoic acid backbone. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the β-carbon.
  • Catalysts : Palladium or copper catalysts improve cross-coupling efficiency for piperidine attachment .
  • Purification : Reverse-phase HPLC or recrystallization is critical for isolating enantiopure forms, as racemization may occur during synthesis .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and piperidine ring conformation .
  • X-ray crystallography : Resolve absolute stereochemistry (e.g., PHENIX software for crystallographic refinement ).
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are the primary biological targets of this compound in nucleotide metabolism?

  • Methodological Answer : The compound acts as a substrate analog in enzymatic pathways. Experimental approaches include:

  • Enzyme inhibition assays : Measure IC50_{50} values against purine nucleoside phosphorylase (PNP) or adenosine deaminase (ADA) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to nucleotide-processing enzymes .

Advanced Research Questions

Q. How do structural modifications at the piperidine or butanoic acid moieties alter biological activity?

  • Methodological Answer : Comparative studies using analogs (e.g., imidazole- or triazole-substituted derivatives) reveal:

  • Piperidine substitution : Bulky groups (e.g., ethyl or propyl) reduce solubility but enhance target specificity .
  • Butanoic acid modifications : Methylation at the α-carbon decreases metabolic stability in vivo .
  • Table 1 : Key analogs and their activity profiles :
AnalogStructural ChangeBiological Effect
2-Amino-4-(2-propylimidazol-1-yl)butanoic acidImidazole + propyl groupEnhanced antiviral activity
2-Amino-4-(3,5-diethyltriazol-1-yl)butanoic acidTriazole + ethyl groupsReduced cytotoxicity in mammalian cells

Q. How can researchers resolve contradictory data regarding its role in DNA repair pathways?

  • Methodological Answer : Discrepancies may arise from:

  • Cell-type specificity : Use CRISPR-edited cell lines to isolate pathway interactions (e.g., HEK293 vs. HeLa cells) .
  • Redox conditions : Perform assays under controlled oxygen levels, as the compound may act as a pro-oxidant in hypoxic environments .
  • Metabolite profiling : LC-MS/MS to track downstream nucleotide intermediates in treated cells .

Q. What computational strategies are effective for predicting its interaction with enzymes like PNP?

  • Methodological Answer : Combine:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with PNP’s active site .
  • Molecular dynamics (MD) simulations : GROMACS for analyzing conformational stability over 100-ns trajectories .
  • Free-energy calculations : MM-PBSA to estimate binding affinity changes caused by mutations .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Methodological Answer :

  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-forms .
  • In vivo studies : Radiolabeled isotopes (e.g., 14C^{14}C) track absorption/distribution differences between enantiomers in rodent models .

Data Contradiction Analysis

Q. Why do some studies report potent enzyme inhibition while others show negligible activity?

  • Methodological Answer : Variations may stem from:

  • Assay conditions : pH or cofactor availability (e.g., ADA requires Zn2+^{2+} for activity; omission leads to false negatives) .
  • Impurity profiles : Use LC-MS to verify compound purity (>98%) and rule out side products (e.g., oxidation byproducts) .

Key Research Tools and Resources

  • Structural Analysis : PHENIX (X-ray refinement) , Gaussian (DFT calculations for electronic properties).
  • Biological Assays : ADA/PNP enzyme kits (Sigma), ITC (MicroCal).
  • Synthetic Protocols : Multi-step organic synthesis with Pd-catalyzed cross-coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.